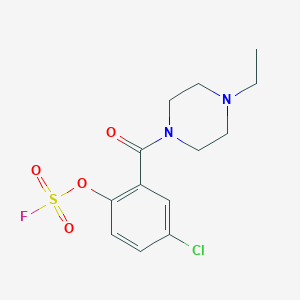
1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine, also known as CFSEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFSEB is a piperazine derivative that has been synthesized through a multi-step process involving the reaction of 5-chloro-2-fluorobenzoic acid with thionyl chloride, followed by the reaction with piperazine and ethyl iodide.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of HDAC, a protein involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine has several advantages for lab experiments. It is a highly selective inhibitor of COX-2 and HDAC, making it a useful tool for investigating the role of these enzymes in various biological processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, this compound has several limitations for lab experiments. It has poor solubility in aqueous solutions, making it difficult to work with in certain experimental systems. Additionally, this compound has a relatively short half-life in vivo, making it difficult to use in animal studies.
Orientations Futures
There are several future directions for research on 1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine. One area of research is the development of more potent and selective inhibitors of COX-2 and HDAC. Another area of research is the investigation of the role of this compound in other biological processes, such as angiogenesis and immune regulation. Additionally, there is potential for the development of this compound as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections.
Méthodes De Synthèse
The synthesis of 1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine involves several steps. First, 5-chloro-2-fluorobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to form the corresponding amide. Finally, the amide is reacted with ethyl iodide to form this compound. The overall yield of the synthesis is approximately 30%.
Applications De Recherche Scientifique
1-(5-Chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used in various research studies to investigate the mechanism of action of these biological activities.
Propriétés
IUPAC Name |
1-(5-chloro-2-fluorosulfonyloxybenzoyl)-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O4S/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14)3-4-12(11)21-22(15,19)20/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPXLWUABBAGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3019480.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019482.png)
![(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B3019483.png)
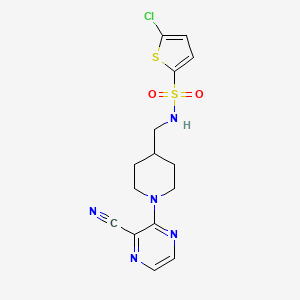
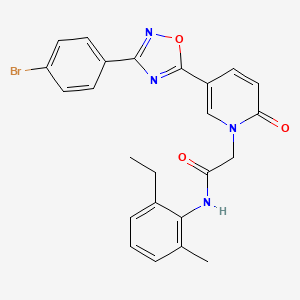

![N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide](/img/structure/B3019492.png)
![4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3019497.png)
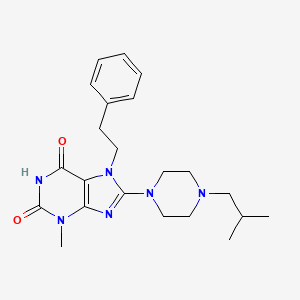
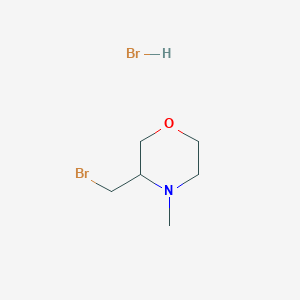

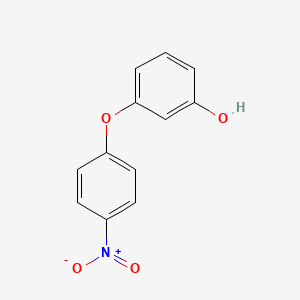
![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3019502.png)
![Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate](/img/structure/B3019503.png)